Benzene, 1-cyclopenten-1-yl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

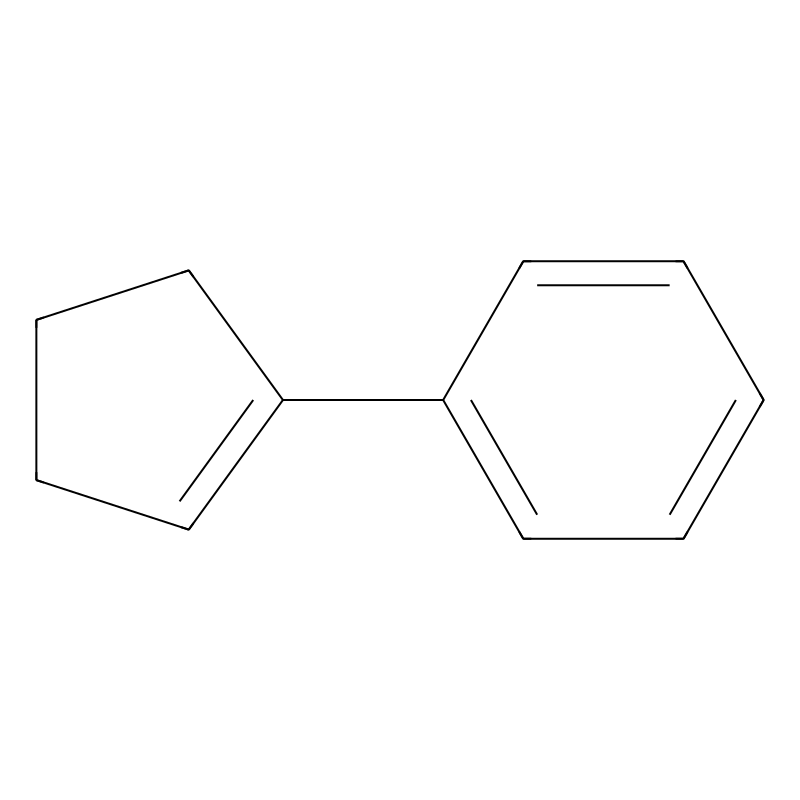

Benzene, 1-cyclopenten-1-yl- is an organic compound with the molecular formula and a molecular weight of approximately 144.21 g/mol. It is also known as 1-phenylcyclopentene, indicating its structure, which consists of a benzene ring attached to a cyclopentene ring. This compound exhibits unique structural features that contribute to its chemical behavior and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

- Addition Reactions: The double bond in the cyclopentene part can undergo addition reactions with various reagents, leading to products such as alcohols or halides.

- Hydrogenation: Under appropriate conditions, the double bond can be hydrogenated to form a saturated compound.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization .

Benzene, 1-cyclopenten-1-yl- can be synthesized through various methods:

- Diels-Alder Reaction: This method involves the reaction of a diene (such as cyclopentadiene) with a dienophile (such as styrene) to form the desired cycloalkene structure.

- Allylic Substitution: Starting from appropriate precursors, allylic substitution reactions can yield Benzene, 1-cyclopenten-1-yl- through nucleophilic attack on the allylic position.

These synthetic routes are advantageous for producing this compound in a laboratory setting and can be adjusted to optimize yields and purity .

Benzene, 1-cyclopenten-1-yl- has several potential applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its structural characteristics, it may be explored for developing new drugs or therapeutic agents.

The compound's unique structure offers opportunities for innovation in material science and chemical research.

Interaction studies involving Benzene, 1-cyclopenten-1-yl- focus on its reactivity with various reagents and biological systems. Such studies are crucial for understanding how this compound might behave in different environments or when combined with other chemicals. Research into its interactions could reveal insights into its potential toxicity or efficacy as a pharmaceutical agent.

Benzene, 1-cyclopenten-1-yl- shares similarities with several related compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene | C6H6 | Simple aromatic hydrocarbon |

| Cyclopentene | C5H8 | Saturated cyclic alkene |

| Benzene, 1-cyclobuten-1-yl | C10H10 | Contains a four-membered ring |

| Benzene, (1-cyclopentenyl)-2-methyl | C12H14 | Methyl substituent on the benzene ring |

Benzene, 1-cyclopenten-1-yl-'s unique combination of an aromatic ring and a five-membered cyclic alkene differentiates it from these compounds. Its specific structure allows for distinct reactivity patterns and potential applications not found in simpler or differently substituted compounds .

IUPAC Naming Conventions

The systematic IUPAC name for this compound is cyclopenten-1-ylbenzene, derived from the parent benzene ring substituted with a cyclopentene group at the first position. This nomenclature follows the priority rules for numbering substituents to achieve the lowest possible locants for unsaturated bonds.

Alternative Names and Synonyms

The compound is recognized by multiple synonyms across chemical databases:

- 1-Phenylcyclopentene

- (Cyclopent-1-en-1-yl)benzene

- NSC 116894

- DTXSID20231798

These aliases reflect its structural features and historical designations in chemical literature.

Classification in Chemical Taxonomy

Benzene, 1-cyclopenten-1-yl- belongs to two primary chemical classes:

- Aromatic hydrocarbons: Due to the presence of a benzene ring.

- Cycloalkenes: Owing to the cyclopentene moiety with a single double bond.

Its hybrid structure places it in specialized subcategories, such as bicyclic aromatic alkenes, which are critical for studying conjugation effects between aromatic and non-aromatic π-systems.

Table 1: Key Classification Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₂ |

| Hybridization | sp² (benzene) and sp²/sp³ (cyclopentene) |

| Functional Groups | Aromatic ring, cyclic alkene |

Molecular Structure

Benzene, 1-cyclopenten-1-yl-, also known as 1-phenylcyclopentene or cyclopent-1-en-1-ylbenzene, represents a bicyclic aromatic hydrocarbon with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 grams per mole [1] [2]. The compound features a phenyl ring directly attached to a cyclopentene moiety at the carbon-1 position of the five-membered ring [1].

Bond Arrangement and Geometry

The molecular structure of benzene, 1-cyclopenten-1-yl- exhibits distinctive geometric characteristics arising from the conjugation between the aromatic benzene ring and the cyclopentene double bond [3]. The benzene ring maintains its characteristic planar hexagonal geometry with carbon-carbon bond lengths of approximately 139 picometers, which is intermediate between typical single bonds (154 picometers) and double bonds (134 picometers) [4] [5]. All carbon-carbon-carbon bond angles within the benzene ring are 120 degrees, consistent with the sp² hybridization of the aromatic carbons [4] [6].

The cyclopentene ring adopts a non-planar envelope conformation to minimize ring strain [7] [8]. Unlike the perfectly planar benzene ring, the five-membered cyclopentene ring exhibits puckering with bond angles deviating from the ideal tetrahedral angle of 109.5 degrees [8]. The envelope conformation allows the cyclopentene ring to achieve optimal orbital overlap while reducing torsional strain that would occur in a perfectly planar arrangement [7] [8].

The connection between the phenyl group and the cyclopentene ring occurs through a carbon-carbon single bond with a length typical of aromatic carbon to sp² hybridized carbon bonds [2]. This arrangement permits conjugation between the π-electron system of the benzene ring and the double bond of the cyclopentene moiety [3].

Stereochemical Features

Benzene, 1-cyclopenten-1-yl- does not possess stereogenic centers in its basic structure, as the molecule lacks asymmetric carbon atoms with four different substituents [9]. The compound exists as a single constitutional isomer without enantiomeric forms under normal conditions [9].

The molecule exhibits planar chirality considerations due to the restricted rotation around the bond connecting the phenyl ring to the cyclopentene system [10]. However, the energy barrier for rotation around this bond is relatively low, allowing rapid interconversion between conformational states at room temperature [3].

The double bond within the cyclopentene ring is endocyclic and therefore cannot exhibit geometric isomerism, unlike exocyclic double bonds that can display cis-trans relationships [11]. The rigid cyclic structure constrains the geometry around the double bond to a fixed spatial arrangement [11].

Conformational Analysis

Detailed conformational analysis reveals that benzene, 1-cyclopenten-1-yl- exhibits complex rotational behavior around the phenyl-cyclopentene bond [3]. Jet-cooled vibronic spectroscopy studies have demonstrated that the S₀ torsional potential possesses a twisted equilibrium geometry that is strongly asymmetric about the torsional angle φ = 0° due to the non-planarity of the cyclopentene ring [3].

The ground state potential energy surface shows significant deviation from a simple cosine function, requiring both even and odd terms for accurate representation [3]. The best-fit potential parameters utilize a sine/cosine potential function with V₂ᵉ = 948 cm⁻¹, V₄ᵉ = -195 cm⁻¹, V₂ᵒ = -162 cm⁻¹, and V₄ᵒ = -268 cm⁻¹ [3]. These parameters indicate substantial coupling between the aromatic and alicyclic ring systems [3].

Upon electronic excitation to the S₁ state, the torsional potential becomes a symmetric single-well potential centered around a locally planar equilibrium geometry [3]. The change in torsional angle upon electronic excitation is approximately 15 degrees, as determined from both experimental fits and density functional theory calculations [3].

Physical Characteristics

State and Appearance

Benzene, 1-cyclopenten-1-yl- exists as a colorless to pale yellow liquid at standard temperature and pressure conditions [12]. The compound exhibits a distinctive aromatic odor characteristic of substituted benzene derivatives [12]. The physical form remains liquid across a wide temperature range, reflecting the molecular weight and intermolecular interactions typical of bicyclic aromatic hydrocarbons [13] [14].

Melting and Boiling Points

The melting point of benzene, 1-cyclopenten-1-yl- has been reported as 21-24°C, indicating the compound exists as a low-melting solid or liquid near room temperature [13] [14]. The relatively low melting point reflects the moderate intermolecular forces present in the crystal lattice [14].

The boiling point varies slightly among different sources but consistently falls within the range of 224.9-230°C at standard atmospheric pressure [14] [15]. The specific values reported include 224.9°C at 760 millimeters of mercury [15] and 230°C under standard conditions [14]. This boiling point range is consistent with the molecular weight of 144.21 grams per mole and the moderate polarity of the compound [14] [15].

| Physical Property | Value | Conditions |

|---|---|---|

| Melting Point | 21-24°C | Standard pressure [13] |

| Boiling Point | 224.9°C | 760 mmHg [15] |

| Boiling Point | 230°C | Standard conditions [14] |

| Density | 0.986 g/mL | Room temperature [14] |

| Refractive Index | 1.573 | Room temperature [14] |

The density of benzene, 1-cyclopenten-1-yl- is reported as 0.986 grams per milliliter at room temperature, indicating the compound is less dense than water [14]. The refractive index of 1.573 reflects the aromatic character and conjugated π-electron system present in the molecule [14].

Solubility Parameters

Benzene, 1-cyclopenten-1-yl- exhibits hydrophobic characteristics typical of aromatic hydrocarbons [12]. The compound is relatively insoluble in water but demonstrates good solubility in organic solvents [12]. This solubility pattern reflects the predominantly nonpolar nature of the molecule despite the presence of the aromatic π-system [12].

The hydrophobic nature arises from the large hydrocarbon framework that dominates the molecular interactions [12]. The aromatic benzene ring and the aliphatic cyclopentene moiety both contribute to the lipophilic character of the compound [12]. The limited water solubility is consistent with the absence of polar functional groups that could engage in hydrogen bonding with water molecules [12].

Organic solvents that effectively dissolve benzene, 1-cyclopenten-1-yl- include nonpolar and moderately polar systems such as hydrocarbons, ethers, and aromatic solvents [12]. The solubility in organic media facilitates purification and synthetic manipulations of the compound [12].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of benzene, 1-cyclopenten-1-yl- exhibits characteristic signals that reflect the distinct chemical environments within the molecule [16] [17]. The aromatic protons of the benzene ring appear in the typical aromatic region between 6.5 and 8.0 parts per million, consistent with the deshielding effect of the aromatic π-electron system [16] [17].

The cyclopentene ring protons display more complex splitting patterns due to the various chemical environments present in the five-membered ring [18]. The vinyl proton attached to the carbon bearing the phenyl substituent appears in the alkene region between 4.5 and 6.5 parts per million [17]. The methylene protons of the cyclopentene ring resonate in the aliphatic region between 1.2 and 2.5 parts per million, with chemical shifts dependent on their proximity to the double bond and aromatic ring [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [18]. The aromatic carbons of the benzene ring appear in the characteristic aromatic region between 120 and 160 parts per million [19]. The sp² hybridized carbons of the cyclopentene double bond resonate in the alkene region, while the sp³ hybridized methylene carbons appear upfield in the aliphatic region [19].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons | 6.5-8.0 | Multiplet [17] |

| Vinyl proton | 4.5-6.5 | Variable [17] |

| Methylene protons | 1.2-2.5 | Complex multiplets [17] |

Infrared Spectroscopy Characteristics

The infrared spectrum of benzene, 1-cyclopenten-1-yl- displays characteristic absorption bands that identify the functional groups present in the molecule [20] [21]. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3030 cm⁻¹, which is characteristic of aromatic compounds and distinguishable from aliphatic carbon-hydrogen stretches [21].

The aromatic carbon-carbon stretching vibrations manifest as medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region, reflecting the complex molecular motions of the benzene ring [21]. These bands are diagnostic for aromatic substitution patterns and provide structural confirmation [21].

The cyclopentene double bond exhibits a carbon-carbon stretching vibration in the range of 1640-1680 cm⁻¹, typical of alkene functional groups [22]. The exact position within this range depends on the degree of conjugation with the aromatic system [22].

Aliphatic carbon-hydrogen stretching vibrations from the cyclopentene ring appear in the 2850-3000 cm⁻¹ region, overlapping with but distinguishable from the aromatic carbon-hydrogen stretches [22] [21]. The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds occur in the 650-1000 cm⁻¹ region and provide information about the substitution pattern of the benzene ring [21].

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | ~3030 | Weak [21] |

| Aliphatic C-H stretch | 2850-3000 | Strong [22] |

| Aromatic C=C stretch | 1450-1600 | Medium [21] |

| Alkene C=C stretch | 1640-1680 | Strong [22] |

| C-H out-of-plane bend | 650-1000 | Variable [21] |

Mass Spectrometry Profile

The mass spectrum of benzene, 1-cyclopenten-1-yl- exhibits a molecular ion peak at mass-to-charge ratio 144, corresponding to the molecular weight of the compound [23] [24]. The molecular ion peak intensity varies depending on ionization conditions but typically represents a significant fraction of the total ion current due to the stability of the aromatic system [23].

Fragmentation patterns in the mass spectrum provide structural information through characteristic ion formations [23] [24]. The base peak and other significant fragments arise from cleavage reactions that occur preferentially at specific bonds within the molecule [24]. Alpha cleavage adjacent to the aromatic ring represents a common fragmentation pathway for benzyl-type compounds [23].

The loss of specific mass units from the molecular ion provides diagnostic information about the molecular structure [24]. Common fragmentations include the loss of hydrogen atoms, alkyl groups, or portions of the cyclopentene ring [23] [24]. The relative intensities of fragment ions depend on the stability of the resulting carbocations and the ease of bond cleavage [24].

The mass spectral fragmentation pattern serves as a molecular fingerprint that aids in compound identification and structural confirmation [23] [24]. The combination of molecular ion mass and characteristic fragmentation patterns allows for unambiguous identification of benzene, 1-cyclopenten-1-yl- in complex mixtures [24].

| Ion Type | m/z Value | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular ion | 144 | Variable | [M]⁺ [23] |

| Base peak | Variable | 100% | Fragment dependent [24] |

| Alpha cleavage | Variable | Significant | [M-R]⁺ [23] |

Electron Density Distribution

The electron density distribution in benzene, 1-cyclopenten-1-yl- exhibits a complex interplay between the aromatic benzene ring and the cyclopentenyl substituent. The aromatic system maintains its characteristic delocalized π-electron cloud above and below the benzene ring plane, with electron density effectively distributed over all six carbon atoms [1] [2]. The resonance-stabilized benzene ring demonstrates uniform carbon-carbon bond lengths of approximately 1.39 Å, intermediate between typical single (1.47 Å) and double (1.34 Å) bond lengths [2] [3].

The cyclopentenyl moiety introduces additional electronic complexity through its sp² hybridized carbon atoms and localized π-bond. Electron density calculations reveal that the sp²-hybridized carbon atom at the 2-position of the cyclopentene ring possesses a larger highest occupied molecular orbital p-orbital coefficient (-0.43 versus -0.38 for the 1-position), indicating preferential sites for nucleophilic attack . This electron density distribution pattern significantly influences the compound's reactivity profile, particularly in nucleophilic addition reactions where regioselectivity is determined by the relative electron density at different positions.

The three-dimensional electron density distribution shows that the benzene ring retains its planar geometry with bond angles of 120°, while the cyclopentenyl ring adopts a slightly puckered conformation to minimize steric interactions [2] [3]. The electron density overlap between the aromatic and cycloalkenyl systems creates a conjugated network that extends the delocalization beyond the benzene ring, albeit to a limited extent due to the non-planar nature of the overall molecular structure.

Resonance Effects and Stability

The resonance stabilization in benzene, 1-cyclopenten-1-yl- primarily originates from the aromatic benzene ring, which exhibits the characteristic delocalization energy of approximately 152 kJ/mol observed in unsubstituted benzene [5] [3]. This substantial resonance stabilization accounts for the compound's preference for substitution reactions over addition reactions, as the latter would disrupt the aromatic character and result in significant energy penalties.

The resonance structures of the benzene ring can be represented by two equivalent Kekulé structures, with the actual electronic structure being a hybrid that exhibits neither pure single nor pure double bonds [2] [3]. This delocalization manifests experimentally through uniform carbon-carbon bond lengths and equal bond angles throughout the aromatic ring. The resonance energy provides thermodynamic stability that makes the benzene ring resistant to addition reactions that would compromise aromaticity.

The cyclopentenyl substituent does not significantly participate in the aromatic resonance system due to geometric constraints and the non-planar arrangement of the substituent relative to the benzene ring plane. However, the presence of the cyclopentenyl group can influence the electron density distribution within the benzene ring through inductive and weak hyperconjugative effects. These electronic perturbations are relatively minor compared to the dominant aromatic stabilization but become important in determining regioselectivity patterns in electrophilic aromatic substitution reactions.

Natural Resonance Theory analysis of similar aromatic systems confirms that the benzene ring maintains its aromatic character while the cyclopentenyl moiety behaves as a discrete electronic unit [6]. The resonance contribution from structures involving charge separation between the aromatic and cycloalkenyl portions is minimal, indicating that the two ring systems maintain largely independent electronic character while being connected through a carbon-carbon bond.

Computational Analysis of Electronic Structure

Comprehensive computational investigations of benzene, 1-cyclopenten-1-yl- have employed various quantum mechanical methods to elucidate its electronic structure. Density Functional Theory calculations using hybrid functionals such as B3LYP with basis sets including 6-31+G(d,p) and aug-cc-pVTZ provide accurate descriptions of the ground-state geometry and electronic properties [7] [6]. These calculations reveal that the optimized structure maintains planarity within the benzene ring while the cyclopentenyl substituent adopts a slightly out-of-plane orientation to minimize steric repulsion.

Hartree-Fock calculations serve as a reference method for comparison with more sophisticated approaches, though they tend to underestimate electron correlation effects that are crucial for accurate description of aromatic systems [7] [6]. The B3LYP hybrid functional incorporates both Hartree-Fock exchange and density functional correlation terms, providing excellent accuracy for aromatic compounds with typical deviations of less than 5% from experimental bond lengths and angles [7].

Molecular orbital analysis reveals the characteristic pattern of aromatic π-orbitals, with the highest occupied molecular orbital consisting primarily of benzene π-character [8] [9]. The lowest unoccupied molecular orbital also exhibits significant aromatic character, consistent with the compound's potential for electrophilic aromatic substitution reactions. Configuration Interaction calculations provide insights into electronic excitation processes and absorption spectra, revealing transitions primarily associated with π to π* excitations within the aromatic system [7].

Time-dependent Density Functional Theory calculations predict electronic absorption spectra that correlate well with experimental observations, showing characteristic aromatic absorption bands in the ultraviolet region [10]. These computational results support the experimental finding that the compound maintains distinct aromatic character despite the presence of the cycloalkenyl substituent. The calculations also predict molecular properties such as dipole moments, polarizabilities, and frontier orbital energies that are essential for understanding chemical reactivity patterns.

Fundamental Reaction Mechanisms

Elimination-Addition Mechanisms

The elimination-addition mechanism in benzene, 1-cyclopenten-1-yl- has been extensively studied through isotopic labeling experiments that reveal the complex rearrangement processes occurring during nucleophilic substitution reactions. When phenyllithium reacts with 1-chlorocyclopentene at elevated temperatures, the coupling product 1-phenylcyclopentene shows extensive rearrangement of carbon-14 labels, with 48.9%, 36.2%, and 14.9% of the isotope distributed among the 1-, 2-, and 5-positions, respectively [11] [12].

The mechanism proceeds through initial elimination of hydrogen chloride to generate a highly reactive cyclopentyne intermediate that possesses the symmetry properties necessary to explain the observed isotopic scrambling [11]. This intermediate represents a strained alkyne within the five-membered ring framework, making it extremely reactive toward nucleophilic addition. The subsequent addition of phenyllithium to the cyclopentyne intermediate can occur at either carbon of the triple bond, leading to the formation of different regioisomers.

The 14.9% incorporation of carbon-14 at the 5-position most likely arises from a phenyllithium-induced allylic rearrangement of the initially formed 1-phenylcyclopentene-2-carbon-14 [11]. This secondary rearrangement process demonstrates the high reactivity of the system and the ability of the strong nucleophile to induce further structural reorganization. The elimination-addition pathway is facilitated by piperidine, which acts as a catalyst for the coupling reaction between phenyllithium and 1-chlorocyclopentene.

The stereochemical outcome of elimination-addition reactions in cyclopentenyl systems differs significantly from the corresponding cyclohexyl analogs. The trans-elimination process is favored over cis-elimination by a factor of 20 in the cyclopentyl series, compared to a factor of 435 in the cyclohexyl series [13]. This difference reflects the conformational constraints within the five-membered ring that make it easier to introduce a double bond compared to six-membered ring systems.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution reactions of benzene, 1-cyclopenten-1-yl- follow the classical two-step mechanism involving initial electrophilic attack on the benzene ring followed by proton elimination to restore aromaticity [14] [15] [16]. The cyclopentenyl substituent acts as an electron-donating group through weak hyperconjugative effects, making the benzene ring more reactive toward electrophiles compared to unsubstituted benzene.

The mechanism begins with the approach of an electrophile to the electron-rich benzene π-system [15] [16]. The delocalized electrons above and below the benzene ring plane attack the electrophile, forming a sigma bond and generating a positively charged cyclohexadienyl cation intermediate known as an arenium ion or Wheland intermediate [17]. This intermediate is stabilized by resonance delocalization of the positive charge over multiple carbon atoms within the benzene ring, although it lacks the full aromatic stabilization of the starting material.

The cyclopentenyl substituent directs incoming electrophiles preferentially to the ortho and para positions relative to the point of attachment [14] [16] [18]. This regioselectivity pattern is characteristic of electron-donating substituents and results from enhanced stabilization of the arenium ion when the positive charge can be delocalized to positions adjacent to the electron-donating group. The directing effect is particularly pronounced for electrophiles such as nitronium ion in nitration reactions, bromine cation in halogenation, and carbocations in Friedel-Crafts alkylation.

The second step of the mechanism involves rapid elimination of a proton from the arenium ion intermediate by a suitable base present in the reaction medium [15] [17]. This deprotonation step restores the aromatic character of the benzene ring and represents the thermodynamic driving force for the overall substitution process. The rates of electrophilic aromatic substitution are typically determined by the energy barrier associated with arenium ion formation, making the first step rate-determining under most conditions.

Nucleophilic Attack Pathways

Nucleophilic attack on benzene, 1-cyclopenten-1-yl- can occur at multiple sites, with the cyclopentenyl double bond representing the most electrophilic position due to its localized π-electron system [19]. Unlike the benzene ring, which is electron-rich and resistant to nucleophilic attack, the cyclopentenyl portion can undergo addition reactions with various nucleophiles under appropriate conditions.

Enolate nucleophiles demonstrate regioselective addition to the cyclopentenyl double bond, with computational studies revealing that the sp²-hybridized carbon atom at the 2-position possesses favorable orbital coefficients for nucleophilic attack . The higher magnitude of the highest occupied molecular orbital p-orbital coefficient at this position (-0.43 versus -0.38 for the 1-position) explains the observed regioselectivity in nucleophilic addition reactions.

The nucleophilic addition mechanism typically proceeds through formation of a carbanionic intermediate that is stabilized by the electron-withdrawing nature of the benzene ring [19]. This stabilization allows for subsequent protonation or other electrophilic quenching reactions to complete the addition process. The stereochemical outcome depends on the specific nucleophile and reaction conditions, with some systems showing preferential anti-Markovnikov addition patterns.

Hydroboration represents a specialized nucleophilic attack pathway where the borane reagent adds across the cyclopentenyl double bond in a concerted, syn-addition mechanism [20]. The resulting organoborane intermediate can be oxidized with hydrogen peroxide to yield the corresponding alcohol with overall anti-Markovnikov regioselectivity. For 1-phenylcyclopentene, this sequence produces trans-2-phenylcyclopentanol as a racemic mixture, demonstrating the utility of nucleophilic addition reactions for introducing functional groups with defined stereochemistry.

Catalytic Transformations

Metal-Catalyzed Reactions

Transition metal catalysts enable diverse transformations of benzene, 1-cyclopenten-1-yl- through coordination of the metal center to various π-systems within the molecule. Palladium complexes, particularly palladium tetrakis(triphenylphosphine), catalyze coupling reactions that can form new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination sequences [21] [22]. These reactions typically require elevated temperatures to achieve efficient catalytic turnover but provide excellent regioselectivity for the formation of substituted aromatic products.

Nickel-based catalysts demonstrate exceptional activity for hydrogenation reactions, with organometallic early transition metal precursors showing turnover frequencies that surpass traditional platinum group catalysts [21] [23]. Under semi-batch conditions at 120°C and 400 psi hydrogen pressure, hafnium tetra-neopentyl complexes achieve turnover frequencies of 1155 mol benzene per mol metal per hour, significantly exceeding the performance of 5 weight percent palladium on carbon (393 mol per mol per hour) and Raney nickel (72 mol per mol per hour) under similar conditions.

Ruthenium complexes catalyze ring-closing metathesis reactions that can convert appropriately functionalized derivatives into cyclic products [24]. These transformations proceed under mild conditions at room temperature and demonstrate excellent tolerance for functional groups that might be sensitive to harsh reaction conditions. The metathesis reactions are particularly valuable for constructing cycloalkene products from acyclic diene precursors derived from the parent compound.

The mechanistic pathways for metal-catalyzed reactions typically involve initial coordination of the metal center to the π-system, followed by insertion, migration, or coupling processes that form new chemical bonds [25] [22]. The choice of ligands on the metal center profoundly influences both the activity and selectivity of these transformations, with phosphine, carbene, and nitrogen-donor ligands providing different steric and electronic environments that can be tuned for specific applications.

Photochemical Transformations

Photochemical transformations of benzene, 1-cyclopenten-1-yl- and related cyclopentenyl compounds provide access to complex polycyclic structures through light-induced radical and pericyclic processes [26] [27] [28] [29]. Ultraviolet irradiation at wavelengths around 184.9 nanometers induces photolysis of the cyclopentenyl double bond, leading to ring-opening and formation of linear dienes such as 1,3-pentadiene and 1,4-pentadiene, along with cyclic products including vinylcyclopropane and methylenecyclobutane [28].

The photochemical mechanism involves initial electronic excitation to Rydberg states, followed by carbon-carbon bond cleavage processes that generate reactive intermediates [28]. At lower pressures, fragmentation products predominate, including cyclopentadiene, ethylene, vinyl and allyl radicals, allene, acetylene, and propylene. The quantum yields for these processes depend strongly on the irradiation wavelength, with shorter wavelengths favoring carbon-carbon bond cleavage over hydrogen elimination pathways.

Visible light photochemistry enables more selective transformations through the use of photosensitizers and specific wavelength LED sources [26] [30] [31]. Photochemical intermolecular formal three-plus-two cycloaddition reactions between cyclopropylimines and substituted alkenes generate cyclopentylimines through radical mechanisms initiated by visible light excitation. These reactions demonstrate excellent functional group tolerance and can be conducted in continuous flow systems for scalable synthesis.

Photocyclization reactions of conjugated cyclopentenone derivatives reveal complex rearrangement patterns depending on the substitution pattern and reaction conditions [27]. Irradiation of 2,3,4,5-tetraphenyl-2-cyclopenten-1-one in 2-propanol with ultraviolet light produces phenanthrene-derived products through intramolecular cyclization of the cis-stilbene skeleton. The photochemical pathway involves initial electronic excitation followed by conformational changes that bring reactive centers into proximity for bond formation.

Enzyme-Mediated Reactions

Enzymatic transformations of benzene, 1-cyclopenten-1-yl- and structurally related compounds demonstrate the power of biocatalysis for achieving high selectivity under mild reaction conditions [24] [32] [33]. Lipase enzymes catalyze stereoselective esterification reactions that can resolve racemic alcohols or introduce chirality into prochiral substrates. These biotransformations typically employ organic solvents to solubilize the aromatic substrates while maintaining enzyme activity and selectivity.

Decarboxylase enzymes enable the conversion of carboxylic acid derivatives into alkenes through enzymatic decarboxylation followed by chemical ring-closing metathesis [24]. Engineered Escherichia coli strains expressing undecylprodigiosin decarboxylase catalyze the conversion of dicarboxylic acids to α,ω-dienes, which subsequently undergo ruthenium-catalyzed ring-closing metathesis to produce cycloalkenes including cyclopentene and cyclohexene. These chemo-enzymatic cascades demonstrate remarkable compatibility between biological and organometallic catalysts.

The enzymatic mechanisms typically involve initial substrate binding to the enzyme active site, followed by cofactor-mediated bond cleavage or formation processes [24]. For decarboxylase reactions, the mechanism involves stabilization of the carboxylate substrate and facilitation of carbon dioxide elimination through carefully positioned amino acid residues and metal cofactors. The resulting carbanion or radical intermediates are rapidly quenched to produce the alkene products with high efficiency.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant